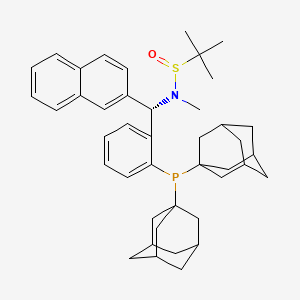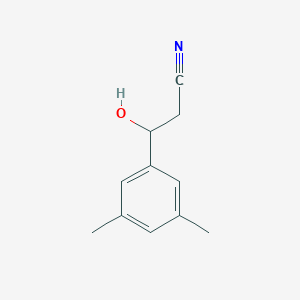![molecular formula C39H26O3 B13651432 4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)
4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is a complex organic compound characterized by multiple benzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation to introduce formyl groups onto a benzene ring. This is followed by a series of coupling reactions to build the complex aromatic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the formyl groups are converted to carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The compound exerts its effects through interactions with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing molecular pathways and reactions.
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-methanetetrayltetrabenzaldehyde: Similar in structure but with different substitution patterns.
2,4,6-tris(4-formylphenyl)-1,3,5-triazine: Contains triazine ring instead of a purely aromatic structure.
Uniqueness
4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups and aromatic rings, which confer distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C39H26O3 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC 名称 |
4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C39H26O3/c40-24-27-1-7-30(8-2-27)32-13-17-35(18-14-32)38-21-37(34-11-5-29(26-42)6-12-34)22-39(23-38)36-19-15-33(16-20-36)31-9-3-28(25-41)4-10-31/h1-26H |
InChI 键 |
COKVVICMOKSCKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)





![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)


![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)

